molecular formula C13H13N5O4 B11681830 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11681830
M. Wt: 303.27 g/mol
InChI Key: AFMAVRZUVIAAHW-VGOFMYFVSA-N
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Description

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a nitrophenyl group and an aceto-hydrazide moiety further enhances its chemical reactivity and potential utility.

Preparation Methods

The synthesis of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Formation of the Acetohydrazide Moiety: This step involves the reaction of the pyrazole derivative with acetic anhydride or acetyl chloride to form the acetohydrazide group.

    Condensation with Nitrobenzaldehyde: The final step is the condensation of the acetohydrazide derivative with 2-nitrobenzaldehyde under reflux conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo-derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium cyanide.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with various aldehydes and ketones to form Schiff bases.

Scientific Research Applications

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity against various pathogens.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group and the pyrazole ring play crucial roles in its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETIC ACID: This compound lacks the nitrophenyl group and has different chemical reactivity and applications.

    4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOLE-1-ACETIC ACID: Similar in structure but with variations in functional groups, leading to different biological activities.

    ETHYL (RS)-2-CHLORO-3-(2-CHLORO-5-(4-DIFLUOROMETHYL-4,5-DIHYDRO-3-METHYL-5-OXO-1H-1,2,4-TRIAZOL-1-YL)-4-FLUOROPHENYL)PROPIONATE: This compound contains a triazole ring instead of a pyrazole ring, resulting in distinct chemical properties and uses.

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C13H13N5O4/c1-8-10(13(20)17-15-8)6-12(19)16-14-7-9-4-2-3-5-11(9)18(21)22/h2-5,7,10H,6H2,1H3,(H,16,19)(H,17,20)/b14-7+

InChI Key

AFMAVRZUVIAAHW-VGOFMYFVSA-N

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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